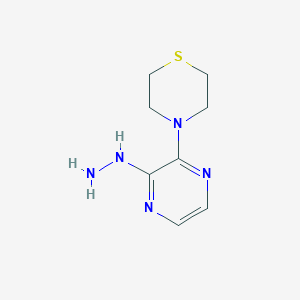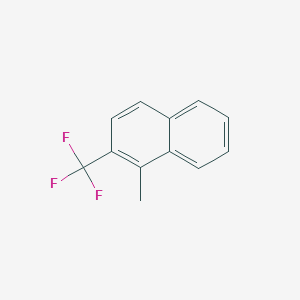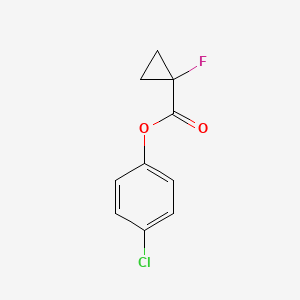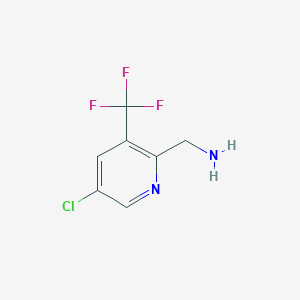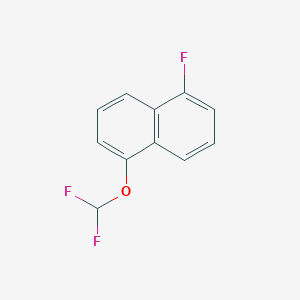
1-(Difluoromethoxy)-5-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-5-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method is the direct difluoromethylation of naphthalene derivatives using difluoromethylating agents. This process can be catalyzed by transition metals such as palladium or copper under specific reaction conditions . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-5-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other substituents.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones, while reduction reactions can lead to the formation of dihydronaphthalenes.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-5-fluoronaphthalene exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The difluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, which can be crucial in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-5-fluoronaphthalene can be compared with other fluorinated naphthalenes and difluoromethoxy-substituted compounds:
1-(Trifluoromethoxy)-naphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical properties and reactivity.
5-Fluoronaphthalene: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.
1-(Difluoromethoxy)-naphthalene: Similar to the target compound but without the additional fluorine atom, affecting its overall reactivity and applications
The unique combination of the difluoromethoxy group and the fluorine atom in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7F3O |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-5-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-5-1-4-8-7(9)3-2-6-10(8)15-11(13)14/h1-6,11H |
InChI-Schlüssel |
PMVJSJMWXHKIHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


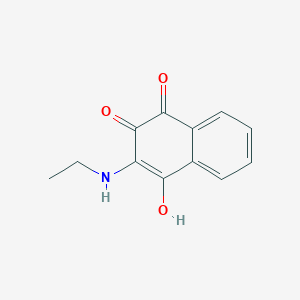
![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
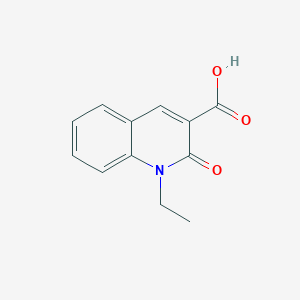
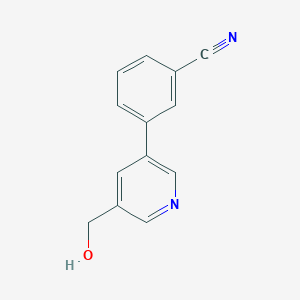
![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
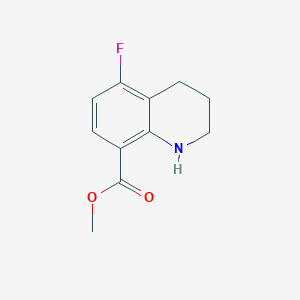
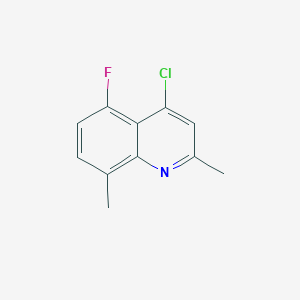
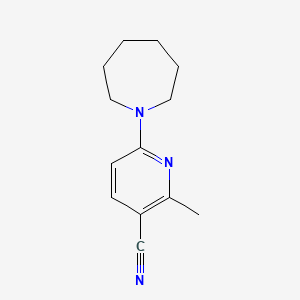
![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)
